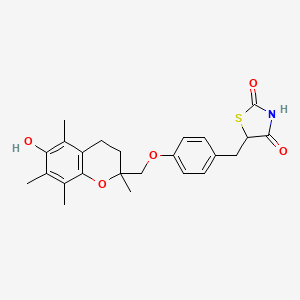

Troglitazone

Numéro de catalogue B1681588

Poids moléculaire: 441.5 g/mol

Clé InChI: GXPHKUHSUJUWKP-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05700820

Procedure details

A mixture of 70 g of ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate, 13.12 g of thiourea and 80.2 ml of sulpholane was reacted for 80 min., under a nitrogen stream at 115°-120° C. Subsequently, a 656.2 ml Acetic acid, 218.7 ml conc. hydrochloric acid and 109.4 ml water was added to this and the resulting mixture was further heated for 12 hrs at 85°-90° C. The reaction mixture was cooled to room temperature and 196.8 g of sodium bicarbonate was added and once the evolution of carbondioxide had ceased, the solvent was distilled off applying high vacuum. A 10:1 by volume mixture of benzene and ethyl acetate was added to the residue and the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water. The organic layer was dried over anhydrous sodium sulphate and the solvent was distilled off. The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane to furnish 40 g of the required 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione (Troglitazone) with a HPLC purity of ~67-70%. The elution of column was continued further to yield 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl]2-iminothiazolidine-4-one with HPLC purity of ~70%.

Name

ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate

Quantity

70 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C([O:3][C:4](=O)[CH:5](Cl)[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][C:15]2([CH3:32])[CH2:24][CH2:23][C:22]3[C:17](=[C:18]([CH3:31])[C:19]([CH3:30])=[C:20]([O:26]C(=O)C)[C:21]=3[CH3:25])[O:16]2)=[CH:9][CH:8]=1)C.[NH2:35][C:36](N)=[S:37].S1(CCCC1)(=O)=[O:40].Cl.C(=O)(O)[O-].[Na+]>O.C(O)(=O)C>[OH:26][C:20]1[C:21]([CH3:25])=[C:22]2[C:17](=[C:18]([CH3:31])[C:19]=1[CH3:30])[O:16][C:15]([CH2:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:6][CH:5]3[S:37][C:36](=[O:40])[NH:35][C:4]3=[O:3])=[CH:12][CH:11]=1)([CH3:32])[CH2:24][CH2:23]2 |f:4.5|

|

Inputs

Step One

|

Name

|

ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(C(CC1=CC=C(C=C1)OCC1(OC2=C(C(=C(C(=C2CC1)C)OC(C)=O)C)C)C)Cl)=O

|

|

Name

|

|

|

Quantity

|

13.12 g

|

|

Type

|

reactant

|

|

Smiles

|

NC(=S)N

|

|

Name

|

|

|

Quantity

|

80.2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

196.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

218.7 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

109.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

656.2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted for 80 min., under a nitrogen stream at 115°-120° C

|

|

Duration

|

80 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was further heated for 12 hrs at 85°-90° C

|

|

Duration

|

12 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 10:1 by volume mixture of benzene and ethyl acetate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the residue

|

WASH

|

Type

|

WASH

|

|

Details

|

the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried over anhydrous sodium sulphate

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was distilled off

|

WASH

|

Type

|

WASH

|

|

Details

|

The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C(=C2CCC(OC2=C(C1C)C)(C)COC1=CC=C(CC2C(NC(S2)=O)=O)C=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 40 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |